molecular formula C22H28N2O B5569060 1-(2,2-dimethylpropanoyl)-4-(diphenylmethyl)piperazine

1-(2,2-dimethylpropanoyl)-4-(diphenylmethyl)piperazine

Cat. No. B5569060
M. Wt: 336.5 g/mol
InChI Key: KWPBNLGNSFIDPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2,2-Dimethylpropanoyl)piperazine” is a chemical compound with the CAS RN®: 155295-47-9 . It is used for testing and research purposes . It is not intended for use as a medical drug, food, or household item .


Molecular Structure Analysis

The molecular formula of “1-(2,2-dimethylpropanoyl)piperazine” is C9H18N2O . The IUPAC name is 2,2-dimethyl-1-piperazin-1-ylpropan-1-one .

Scientific Research Applications

Antibacterial and Biofilm Inhibition Activities

Piperazine derivatives have demonstrated significant antibacterial efficacies and biofilm inhibition activities. For instance, certain bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent in-vitro antibacterial and cytotoxic activities against different bacterial strains and cell lines. These compounds, including 1,4-bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, exhibited excellent inhibitory activities against MRSA and VRE bacterial strains and were more effective in biofilm inhibition than reference drugs like Ciprofloxacin (Mekky & Sanad, 2020).

Antimicrobial Activities

Piperazine units are common in numerous effective drugs and have been observed as potent antibacterial agents against resistant strains. New derivatives of piperazine, such as N-aryl-4-(4-methyl-piperazine-1-ylmethyl)benzamide, have been synthesized and shown preliminary antimicrobial assessment against a panel of drug-resistant pathogenic bacterial strains (Shroff et al., 2022).

Drug Metabolism and Antidepressant Properties

Piperazine derivatives have also been explored for their potential in treating conditions such as depression. The biosynthesis and identification of a new class of metabolites, a piperazine N-oxide/N-glucuronide metabolite, from a novel multimodal antidepressant, highlights the complexity and potential therapeutic applications of piperazine derivatives in drug development and metabolism studies (Uldam et al., 2011).

CO2 Absorption Performance

In environmental applications, piperazine has been used to enhance the absorption of CO2 in aqueous solutions, demonstrating the versatility of piperazine derivatives in addressing climate change challenges. Studies on the effect of partial pressure on CO2 absorption performance in piperazine promoted aqueous solutions provide insights into optimizing conditions for efficient CO2 capture (Zhang et al., 2020).

Safety and Hazards

“1-(2,2-dimethylpropanoyl)piperazine” is intended for use in testing and research only . It is not intended for use as a medical drug, food, or household item . Any use outside of testing and research is not guaranteed .

properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-22(2,3)21(25)24-16-14-23(15-17-24)20(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20H,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPBNLGNSFIDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001320801
Record name 1-(4-benzhydrylpiperazin-1-yl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672243
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

430458-86-9
Record name 1-(4-benzhydrylpiperazin-1-yl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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